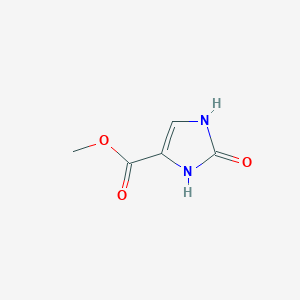

Methyl 2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate

CAS No.: 20901-53-5

Cat. No.: VC3691638

Molecular Formula: C5H6N2O3

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20901-53-5 |

|---|---|

| Molecular Formula | C5H6N2O3 |

| Molecular Weight | 142.11 g/mol |

| IUPAC Name | methyl 2-oxo-1,3-dihydroimidazole-4-carboxylate |

| Standard InChI | InChI=1S/C5H6N2O3/c1-10-4(8)3-2-6-5(9)7-3/h2H,1H3,(H2,6,7,9) |

| Standard InChI Key | LMOLZFSPLCXIHV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CNC(=O)N1 |

| Canonical SMILES | COC(=O)C1=CNC(=O)N1 |

Introduction

Physical and Chemical Properties

Basic Physicochemical Parameters

Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate possesses several well-defined physical and chemical properties that are critical for understanding its behavior in various applications. These properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 20901-53-5 |

| Molecular Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.114 g/mol |

| InChI Key | LMOLZFSPLCXIHV-UHFFFAOYSA-N |

| LogP | -0.256 |

The slightly negative LogP value (-0.256) indicates that the compound has modest water solubility while retaining some lipophilic character . This balanced solubility profile contributes to its utility in various chemical and biological systems.

Structural Features and Reactivity

The structure of methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate contains several functional groups that contribute to its chemical reactivity. The 2-oxo group (lactam functionality) provides a site for potential hydrogen bonding, while the methyl carboxylate group offers opportunities for transesterification and hydrolysis reactions. The imidazole ring system itself can participate in various reactions typical of heterocyclic compounds, including electrophilic and nucleophilic substitutions at various positions depending on reaction conditions.

Analytical Methods and Characterization

High-Performance Liquid Chromatography (HPLC)

One of the primary analytical methods for characterizing methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is reverse-phase high-performance liquid chromatography (RP-HPLC). Research indicates that this compound can be effectively analyzed using a relatively straightforward HPLC method with the following parameters:

-

Column Type: Newcrom R1 HPLC column, which is a specialized reverse-phase column characterized by low silanol activity .

-

Mobile Phase Composition: A mixture of acetonitrile (MeCN), water, and phosphoric acid .

-

MS Compatibility: For mass spectrometry applications, phosphoric acid can be substituted with formic acid to ensure compatibility with MS detection systems .

-

Column Variations: For ultra-high performance applications, columns with smaller particle sizes (3 μm) are available, enabling faster UPLC analysis with maintained or improved resolution .

This analytical method provides a robust platform for both qualitative identification and quantitative determination of the compound in various matrices.

Applications of the Analytical Method

The HPLC method for methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate demonstrates considerable versatility:

-

Scalability: The method can be readily scaled up from analytical to preparative separations, enabling isolation of the compound from complex mixtures .

-

Impurity Profiling: It facilitates the isolation and characterization of impurities, which is critical for quality control in pharmaceutical applications .

-

Pharmacokinetic Studies: The method is suitable for pharmacokinetic investigations, allowing for the monitoring of the compound in biological matrices .

Solution Preparation and Formulation

Stock Solution Preparation Guidelines

Proper preparation of stock solutions is essential for research applications involving methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. The following table provides comprehensive guidelines for preparing solutions at various concentrations:

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 7.0368 mL | 35.184 mL | 70.368 mL |

| 5 mM | 1.4074 mL | 7.0368 mL | 14.0736 mL |

| 10 mM | 0.7037 mL | 3.5184 mL | 7.0368 mL |

These values represent the volume of solvent required to achieve the specified molar concentration with the indicated mass of compound . Researchers can use this table to precisely prepare solutions for various experimental protocols.

In Vivo Formulation Considerations

For in vivo applications, specific formulation approaches are recommended to ensure optimal solubility and bioavailability of methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. A typical formulation process involves:

-

Preparation of a DMSO master solution at an appropriate concentration

-

Subsequent dilution with appropriate vehicles such as:

The specific ratios of these components should be determined based on the desired final concentration, route of administration, and the experimental model being used.

Related Compounds and Structural Analogs

Methyl 5-Methyl-2-Oxo-2,3-Dihydro-1H-Imidazole-4-Carboxylate

This closely related compound (CAS: 53064-64-5) differs from methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate by having an additional methyl group at the 5-position of the imidazole ring. Its molecular formula is C₆H₈N₂O₃ with a molecular weight of 156.14 g/mol .

The safety profile of this compound includes:

-

GHS Symbol: GHS07

-

Signal Word: Warning

-

Hazard Statements: H319-H335-H315 (indicating eye irritation, respiratory irritation, and skin irritation potential)

-

Precautionary Statements: P264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362

Ethyl 5-Methyl-2-Oxo-2,3-Dihydro-1H-Imidazole-4-Carboxylate

Another related compound is ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 82831-19-4), which differs from the title compound in two aspects: it contains an ethyl ester instead of a methyl ester and has an additional methyl group at the 5-position. Its molecular formula is C₇H₁₀N₂O₃ with a molecular weight of 170.17 g/mol .

This compound represents a homologous variation in the ester chain length, potentially offering different physicochemical properties including increased lipophilicity compared to the methyl ester variant.

1H-Imidazole-4-Carboxylic Acid, 2,3-Dihydro-1-Methyl-2-Oxo-

This related compound (CAS: 17245-61-3) is a structural isomer with a different substitution pattern. It has a methyl group at the 1-position rather than a methyl ester at the 4-position. Its molecular formula is C₅H₆N₂O₃ with a molecular weight of 142.11 g/mol .

This variation in substitution pattern illustrates the diversity of imidazole derivatives and how small structural changes can lead to compounds with potentially different chemical and biological properties.

Research Applications and Significance

Analytical Chemistry Applications

The well-defined chromatographic behavior of methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate makes it valuable in analytical chemistry applications:

-

As a reference standard in HPLC method development and validation

-

For quality control in the production of related compounds

-

As a model compound for studying chromatographic separation mechanisms

The established HPLC method for this compound provides a foundation for developing analytical approaches for structurally related molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume